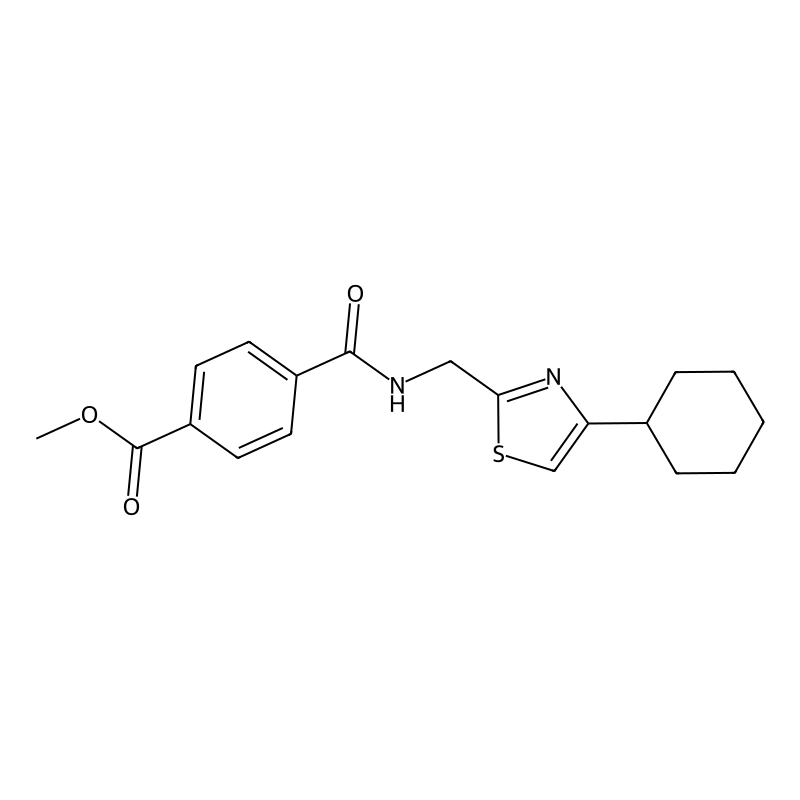

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystallography and Material Science

Application Summary: The compound has been studied for its crystal structure . The understanding of the crystal structure of such compounds is crucial in material science, particularly in the design of new materials with desired properties.

Method of Application: The crystal structure was determined using X-ray diffraction techniques . The compound was synthesized by reacting 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of piperidine . The reaction was carried out at 418.15 K for 14 hours .

Results and Outcomes: The crystal structure was successfully determined, and the compound was found to crystallize in the monoclinic system with space group P21/n . The asymmetric unit of the title structure consists of a methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate molecule .

Environmental Science and Bioremediation

Application Summary: A similar compound, Bensulfuron-methyl, a sulfonylurea herbicide, has been investigated for its degradation behavior in soils . This study is crucial in environmental science, particularly in understanding the detoxification and management of environmental contaminants.

Method of Application: The degradation of Bensulfuron-methyl in soils was studied through biotic and abiotic modes (biodegradation and hydrolysis) . The herbicide was extracted using solid-liquid extraction, followed by analysis using GC-MS and UV-visible spectrophotometry .

Results and Outcomes: The main metabolites observed were pyrimidinamine [149 m/z] and benzylsulfonamide [182 m/z] . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively . The maximal decline in Bensulfuron-methyl concentration through hydrolysis was 48% . Furthermore, hydrolytic elimination was also evaluated based on time and pH .

Crystal Structure Analysis

Application Summary: The crystal structure of a similar compound, methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate, has been reported . The understanding of the crystal structure of such compounds is crucial in material science, particularly in the design of new materials with desired properties.

Method of Application: The crystal structure was determined using X-ray diffraction techniques . The compound was synthesized and then subjected to X-ray diffraction to determine its crystal structure .

Results and Outcomes: The crystal structure was successfully determined, and the compound was found to crystallize in the monoclinic system . The asymmetric unit of the title structure consists of a methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate molecule .

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate moiety linked to a cyclohexylthiazole group via a carbamoyl connection. This compound features a methyl group attached to the nitrogen atom of the thiazole ring and is notable for its potential biological applications. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen, which contributes to the compound's chemical properties and biological activity.

The chemical reactivity of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate can be attributed to the presence of functional groups such as the amide (–CO–NH–) and ester (–COO–) linkages. These groups can participate in various reactions, including:

- Hydrolysis: The ester bond can undergo hydrolysis in the presence of water, leading to the formation of the corresponding acid and alcohol.

- Amidation: The amide bond can be involved in reactions with nucleophiles, potentially forming new amides.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate exhibits potential biological activities that make it a subject of interest in medicinal chemistry. Compounds with similar structures have been studied for their:

- Antimicrobial Properties: Thiazole derivatives are often evaluated for their ability to inhibit bacterial and fungal growth.

- Anticancer Activity: Some thiazole-containing compounds have shown promise in targeting cancer cells through various mechanisms.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases like cancer or infections.

The synthesis of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate typically involves several steps:

- Formation of Thiazole Ring: The initial step may involve synthesizing the thiazole moiety through cyclization reactions involving appropriate precursors.

- Carbamoylation: The thiazole derivative is then reacted with an isocyanate or carbamoyl chloride to introduce the carbamoyl group.

- Esterification: Finally, the product can be esterified with methyl 4-hydroxybenzoate to form the desired methyl ester.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infections or cancer.

- Agricultural Chemistry: Similar compounds are often explored as agrochemicals for pest control due to their antimicrobial properties.

- Material Science: Its unique structure may lend itself to applications in developing new materials with specific properties.

Studies on the interactions of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate with biological targets are crucial for understanding its mechanism of action. Interaction studies typically focus on:

- Binding Affinity: Evaluating how strongly the compound binds to specific enzymes or receptors.

- Mechanism of Action: Investigating how the compound exerts its effects at the molecular level, which may involve inhibition or activation of biological pathways.

- Toxicity Assessments: Understanding any potential adverse effects on human cells or ecological systems.

These studies inform further development and application strategies for this compound.

Several compounds share structural similarities with methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate, which can provide insights into its uniqueness and potential applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | Contains a chloromethyl group instead of thiazole; used as an intermediate in organic synthesis. |

| Methyl 4-amino-6-(trifluoromethyl)pyridine | C8H8F3N | Pyridine instead of thiazole; exhibits different biological activities related to fluorinated compounds. |

| Methyl 4-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzoate | C19H24O3 | Features a unique cyclohexadiene moiety; studied for its antioxidant properties. |

The inclusion of thiazole and cyclohexane rings in methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate distinguishes it from these similar compounds, potentially enhancing its biological activity and application scope.